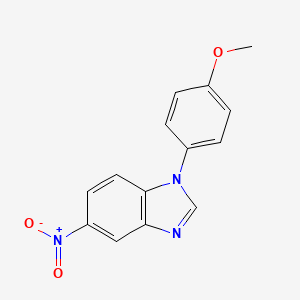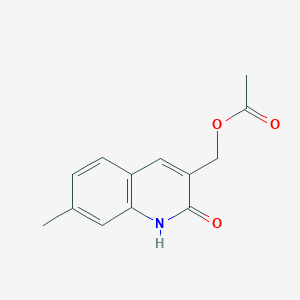![molecular formula C21H20O4 B5880503 3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)
3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one, commonly known as IMC, is a synthetic compound that belongs to the class of flavones. It has attracted significant attention in the scientific community due to its potential therapeutic properties. IMC has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of IMC is not fully understood. However, it has been suggested that IMC exerts its anti-cancer effects by inhibiting various signaling pathways such as NF-κB, Akt, and MAPK. IMC has also been shown to induce apoptosis by activating caspase-3 and caspase-9. Additionally, IMC has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB. IMC's anti-oxidant properties are thought to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
IMC has been shown to have various biochemical and physiological effects. In animal models, IMC has been shown to reduce tumor growth and induce apoptosis in cancer cells. IMC has also been shown to reduce inflammation and oxidative stress. Additionally, IMC has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the advantages of using IMC in lab experiments is its stability. IMC is a stable compound that can be easily synthesized and stored. Additionally, IMC has been extensively studied, and its potential therapeutic properties have been well established. However, one of the limitations of using IMC in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of IMC. One potential area of research is the development of novel delivery systems for IMC to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of IMC and its potential therapeutic applications. Further studies are also needed to investigate the potential side effects of IMC and its interactions with other drugs. Finally, the potential use of IMC in combination with other drugs or therapies should be explored.
Synthesis Methods
IMC can be synthesized by a multi-step process that involves the condensation of 4-isopropylacetophenone with salicylaldehyde followed by a cyclization reaction. The resulting product is then subjected to a methylation reaction using dimethyl sulfate to obtain IMC. The purity of the synthesized compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
IMC has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. IMC has been studied for its potential use in the treatment of various types of cancer such as breast, lung, colon, and prostate cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis. IMC has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, IMC has been studied for its anti-oxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.
properties
IUPAC Name |
8-methoxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13(2)14-7-9-15(10-8-14)18(22)12-17-11-16-5-4-6-19(24-3)20(16)25-21(17)23/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAFDBCSSUPMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)


![N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5880448.png)
![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5880468.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
